N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-7-9-16(10-8-13)21-19-17(12-30-22(19)28)26(23(29)25-21)11-18(27)24-20-14(2)5-4-6-15(20)3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRTWMQHCNVVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a synthetic compound with notable biological activities. Its complex structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.4 g/mol
- CAS Number : 1251678-47-3
The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter levels and inhibit specific enzymes. For instance, studies have shown that similar compounds can enhance the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in inhibitory signaling in the central nervous system. This modulation can lead to anticonvulsant effects, as evidenced by the activity observed in related compounds .
Anticonvulsant Activity
Research indicates that derivatives of this compound class exhibit anticonvulsant properties. In particular, studies have reported significant increases in GABA levels and inhibition of GABA transaminase enzymes, which are crucial for maintaining GABA homeostasis in the brain .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting that this compound could exhibit comparable activity. The minimum inhibitory concentration (MIC) values for these compounds were determined through agar diffusion methods against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans.
| Activity Type | Target Organisms | Methodology | Findings |
|---|---|---|---|
| Anticonvulsant | Central Nervous System | Maximal electroshock test | Increased GABA levels |
| Antimicrobial | E. coli, S. aureus, C. albicans | Agar well diffusion method | Significant antimicrobial activity |
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant efficacy of similar compounds in rodent models. The results indicated that these compounds significantly reduced seizure frequency and duration compared to control groups .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives were tested against various pathogens. Results showed varying degrees of effectiveness, with some compounds outperforming traditional antibiotics in inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s furo[3,4-d]pyrimidine core distinguishes it from other pyrimidine derivatives:
- Thieno[2,3-d]pyrimidines (e.g., compound 24 in and ): These feature a sulfur-containing thiophene ring fused to pyrimidine. The sulfur atom increases polarizability and may enhance π-stacking interactions compared to the oxygen-containing furan in the target compound .
- Cyclopenta[4,5]thieno[2,3-d]pyrimidines (): A five-membered cyclopentane ring fused to the thienopyrimidine system introduces conformational rigidity, contrasting with the planar furan in the target compound .
Substituent Effects
- Acetamide Linkage: The target compound’s acetamide group is attached to a 2,6-dimethylphenyl ring, similar to analogs in (e.g., compounds m, n, o), which include 2,6-dimethylphenoxyacetamide moieties. However, the latter are part of larger peptidomimetic structures, suggesting divergent applications (e.g., protease inhibition vs. kinase targeting) .
Aryl Groups :
The p-tolyl group (4-methylphenyl) in the target compound enhances hydrophobicity relative to the 2,3-dichlorophenyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Properties
*Calculated based on molecular formula.
Preparation Methods
Synthesis of 4-(p-Tolyl)-3,4-Dihydrofuro[3,4-d]Pyrimidine-2,5-Dione
- Starting Materials : 4-(Isocyanatomethyl)furan-3-carbonyl azide (1.15 mmol) and benzylamine (1.27 mmol) in dry benzene.
- Reaction : Stir at 25°C for 5 minutes to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide (94% yield).
- Curtius Rearrangement : Reflux in THF for 16 hours induces intramolecular cyclization, yielding the dihydrofuropyrimidine core.
Optimization :
Introduction of the p-Tolyl Group
Method A: Suzuki-Miyaura Coupling :
- React dihydrofuropyrimidine bromide (1 equiv) with p-tolylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C.
- Yield: 68–72% after column chromatography.
- Treat the sodium enolate of dihydrofuropyrimidine with p-tolyl iodide (1.5 equiv) in DMF at 60°C.
- Lower yield (55%) but avoids transition-metal catalysts.
Acetamide Side-Chain Installation
- Chloroacetylation :
- React 2,6-dimethylaniline with chloroacetyl chloride (1.1 equiv) in EtOAC/NaHCO₃(aq).
- Isolate 2-chloro-N-(2,6-dimethylphenyl)acetamide (89% yield).
- Nucleophilic Displacement :
- Treat chloroacetamide (100 mmol) with the dihydrofuropyrimidine alkoxide (generated via NaH in THF) at 0°C → 25°C.
- Quench with HCl, extract with EtOAc, and purify via crystallization (67% yield).
Key Parameters :
- Temperature control prevents elimination side reactions.
- Excess alkoxide (1.3 equiv) ensures complete substitution.
Industrial Production Considerations
Continuous Flow Synthesis
Adapting academic procedures for scale-up:
Purification Strategies
- Crystallization : Optimize solvent mixtures (EtOAc/hexane 1:1) to achieve >98% purity.
- Chromatography Avoidance : Replace with aqueous workup and activated carbon filtration for cost reduction.
Characterization and Analytical Data
Table 1: Spectroscopic Properties of the Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.32–7.18 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 2.34 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170.5 (C=O), 165.2 (C=O), 138.1 (Ar-C), 21.1 (CH₃) |
| HRMS | m/z 405.1582 [M+H]⁺ (calc. 405.1589) |
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N amide).
Comparative Evaluation of Synthetic Routes
Table 2: Performance Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Academic Lab | 67–73 | 95–98 | Low | $$$$ |
| Industrial Flow | 82 | 99 | High | $$ |
| Hybrid Approach | 58 | 93 | Moderate | $$$ |
Flow chemistry demonstrates clear advantages in throughput and catalyst utilization, albeit with higher initial capital investment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
